methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate
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Description
Methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate is a useful research compound. Its molecular formula is C24H18N6O3 and its molecular weight is 438.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
Compounds with similar structures have been shown to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target protein, leading to a disruption in the signal transduction cascades they regulate .
Biochemical Pathways
For instance, they can disrupt signal transduction cascades, leading to a decrease in the proliferation of cancer cells and an increase in programmed cell death or apoptosis .
Result of Action
Similar compounds have been shown to have significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can prevent the formation of new blood vessels, thereby inhibiting the growth of tumors. DNA cleavage can lead to the disruption of DNA replication, further inhibiting the proliferation of cancer cells .
Properties
IUPAC Name |
methyl 4-(11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c1-32-23(31)15-10-8-14(9-11-15)22-19-20(17-6-2-3-7-18(17)33-22)26-24-27-28-29-30(24)21(19)16-5-4-12-25-13-16/h2-13,21-22H,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIAYEKPUPWIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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